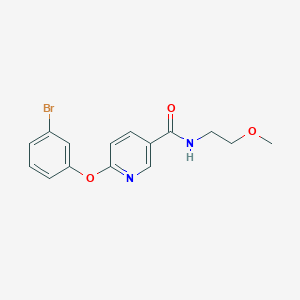
1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide, also known as NAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NAP belongs to a class of compounds known as neuroprotective agents, which are designed to protect neurons from damage caused by various factors such as oxidative stress, inflammation, and excitotoxicity. In
Wirkmechanismus
The exact mechanism of action of 1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide is not fully understood, but it is believed to act through a variety of pathways. 1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide has been shown to inhibit the activation of microglia, which are immune cells that can cause inflammation and neuronal damage. It has also been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. Additionally, 1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide has been shown to modulate the expression of various genes involved in neuronal function and survival.
Biochemical and Physiological Effects:
1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease oxidative stress and inflammation, increase neuronal survival, and improve cognitive function and memory. 1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide has also been shown to have anti-apoptotic effects, which can prevent neuronal cell death and promote neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide in lab experiments is its neuroprotective properties. 1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide can protect neurons from damage caused by various factors such as oxidative stress, inflammation, and excitotoxicity. Additionally, 1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide has been shown to improve cognitive function and memory in animal models of neurological disorders. However, one of the limitations of using 1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide in lab experiments is its potential toxicity. Further research is needed to determine the optimal dose and duration of 1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide treatment to minimize potential toxicity.
Zukünftige Richtungen
There are many potential future directions for the study of 1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide. One area of research is the development of new formulations of 1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide that can improve its bioavailability and efficacy. Another area of research is the investigation of the potential therapeutic applications of 1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to determine the optimal dose and duration of 1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide treatment in order to maximize its therapeutic potential while minimizing potential toxicity.
Conclusion:
In conclusion, 1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in a variety of neurological disorders. 1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide has been shown to have neuroprotective, anti-inflammatory, and anti-apoptotic effects, and has been shown to improve cognitive function and memory in animal models of neurological disorders. While further research is needed to determine the optimal dose and duration of 1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide treatment, 1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide holds great promise as a potential therapeutic agent for the treatment of neurological disorders.
Synthesemethoden
1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most common methods for synthesizing 1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide is the solid-phase synthesis method, which involves the use of a solid support to which the various amino acids are attached in a stepwise manner. The final product is then cleaved from the solid support and purified to obtain pure 1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In preclinical studies, 1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide has been shown to have neuroprotective, anti-inflammatory, and anti-apoptotic effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
1-(naphthalene-1-carbonyl)-N-(1-naphthalen-1-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O2/c1-20(24-14-6-10-21-8-2-4-12-25(21)24)30-28(32)23-16-18-31(19-17-23)29(33)27-15-7-11-22-9-3-5-13-26(22)27/h2-15,20,23H,16-19H2,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLSQMFDDAYBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate](/img/structure/B7550677.png)

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide](/img/structure/B7550699.png)
![N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide](/img/structure/B7550714.png)

![1,3-dimethyl-6-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7550730.png)
![4-[2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoyl]-7-(trifluoromethyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7550733.png)
![3,5-bis(trifluoromethyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]benzamide](/img/structure/B7550739.png)
![[6-(2,5-dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7550743.png)
![6-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonylchromen-2-one](/img/structure/B7550751.png)

![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 2-chlorobenzoate](/img/structure/B7550764.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide](/img/structure/B7550775.png)
![6-[2-[4-(adamantane-1-carbonyl)piperazin-1-yl]-2-oxoethoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7550778.png)